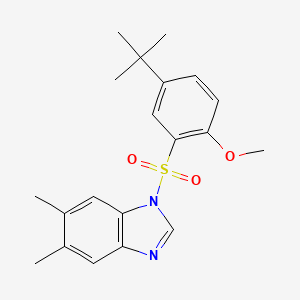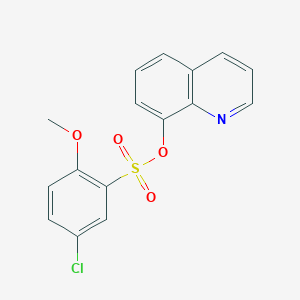![molecular formula C25H19F3N2O5 B15108908 3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B15108908.png)
3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno[8,7-e][1,3]oxazin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the pyridin-4-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridin-4-ylmethyl group is introduced to the core structure.
Addition of the 4-methoxyphenoxy group: This step involves the use of a suitable phenoxy precursor and appropriate reaction conditions to attach the 4-methoxyphenoxy group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halides or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-methoxyphenyl)methylamine: This compound shares some structural similarities but lacks the trifluoromethyl and chromeno[8,7-e][1,3]oxazin-4-one core.
Other trifluoromethylated compounds: These compounds may have similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H19F3N2O5 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C25H19F3N2O5/c1-32-16-2-4-17(5-3-16)34-23-21(31)18-6-7-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-8-10-29-11-9-15/h2-11H,12-14H2,1H3 |
InChI Key |
NKJCXVCDFWNWGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15108826.png)
![2-(2-chlorophenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108847.png)
![N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15108854.png)
![2-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108867.png)
![3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione](/img/structure/B15108877.png)
![3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B15108880.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108887.png)
![Methyl 4-[(3-methoxyphenyl)carbonylamino]-2-methylquinoline-6-carboxylate](/img/structure/B15108898.png)

![benzyl ({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B15108917.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108920.png)
![Methyl 4-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B15108921.png)

